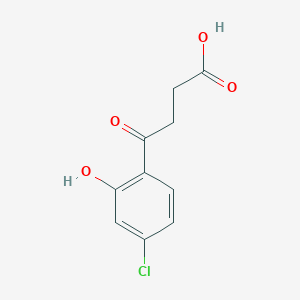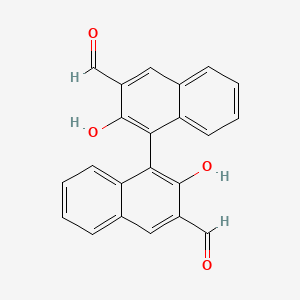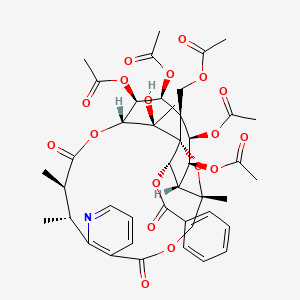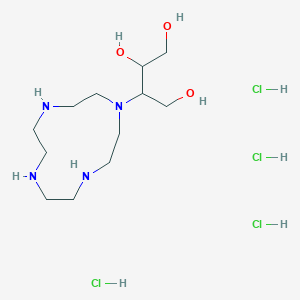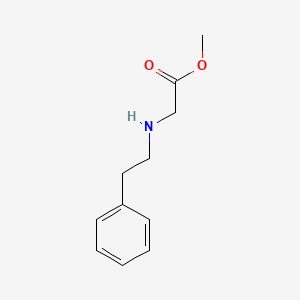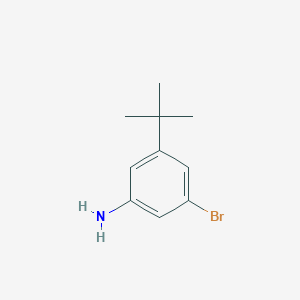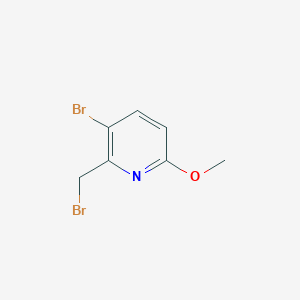
3-Bromo-2-(bromomethyl)-6-methoxypyridine
Overview
Description
3-Bromo-2-(bromomethyl)-6-methoxypyridine is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis of Pyridine Derivatives
3-Bromo-2-(bromomethyl)-6-methoxypyridine plays a crucial role in the synthesis of various pyridine derivatives. For instance, Walters et al. (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, which reacts regioselectively with furan derivatives, demonstrating its utility in organic synthesis (Walters, Carter, & Banerjee, 1992). Similarly, Hirokawa et al. (2000) described an efficient synthesis of a pyridine-carboxylic acid derivative, indicating the compound's importance in the synthesis of complex organic molecules (Hirokawa, Horikawa, & Kato, 2000).
Halogen-Metal Exchange Reactions
The substituted pyridines derived from this compound can undergo halogen-metal exchange reactions. This process has been utilized to create specific reaction products, as illustrated by Hertog et al. (2010) in their study of the nitration of derivatives of pyridine N-oxide (Hertog, Ammers, & Schukking, 2010).
Ring Contraction Reactions
Tehrani et al. (2000) explored the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide. This reaction, proceeding through an intermediate bicyclic aziridinium ion, highlights the compound's role in ring contraction reactions (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).
Intermediate in Anti-Inflammatory Agent Synthesis
Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the production of non-steroidal anti-inflammatory agents, demonstrating the compound's pharmaceutical relevance (Xu & He, 2010).
Pyrone and Thio-Pyrone Chemistry
El-Kholy et al. (1969) investigated the reactivity of 3-bromo-2-pyrones and their conversion into furancarboxylic acids and thio-pyrones, showing the compound's versatility in pyrone chemistry (El-Kholy, Rafla, & Mishrikey, 1969).
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDDQOMGYAWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)

